5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Methylsulfanyl Substitution: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative with an amine, such as prop-2-en-1-amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its structural similarity to nucleotides.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting a particular enzyme or receptor, interfering with biological pathways. The molecular targets could include kinases, polymerases, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the prop-2-en-1-yl group.
2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide: Lacks the chlorine atom.
5-chloro-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the chlorine and methylsulfanyl groups, along with the prop-2-en-1-yl substituent, gives 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide unique chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-prop-2-enylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h3,5H,1,4H2,2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXNCTWXIYKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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